2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Derivatization
Cyclization of related compounds, such as 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, with halogens leads to derivatives with potential biological activities. These derivatives are transformed into compounds with a methylthiazol-2-yl piperazin-1-yl moiety, indicating a route for generating novel compounds with the base chemical structure for further study and application in scientific research (Zborovskii et al., 2011).
Luminescent Properties and Electron Transfer
Research on similar naphthalimide compounds with piperazine substituents has revealed their luminescent properties and ability for photo-induced electron transfer. These properties suggest potential applications in the development of new materials or probes for scientific studies, highlighting the importance of the base chemical structure in photophysical research (Gan et al., 2003).
Anticancer Activity
A hybrid pharmacophore approach involving 4-aminoquinoline derivatives, similar to the compound , has been used to synthesize compounds with significant anticancer activities. This research underscores the potential of such compounds in developing new anticancer agents, especially against breast cancer cells, demonstrating the compound's relevance in medicinal chemistry and oncology (Solomon et al., 2019).
Synthesis and Chemical Properties
The synthesis of related compounds, such as 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, highlights the diverse chemical manipulations possible with the core structure. These studies provide insights into the compound's chemical behavior and potential modifications for specific scientific applications (Acharyulu et al., 2010).
Formaldehyde Detection
The development of a rapid and facile fluorimetric method for detecting formaldehyde using a compound with a similar structure indicates potential applications in environmental monitoring and analytical chemistry. Such research demonstrates the compound's utility in designing sensitive and specific detection methods for hazardous substances (Dong et al., 2016).
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQPJXHRKDBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.